molecular formula C19H15ClN2O4S B3033459 (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine CAS No. 1024448-56-3

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Numéro de catalogue: B3033459
Numéro CAS: 1024448-56-3
Poids moléculaire: 402.9 g/mol
Clé InChI: UZYQXDVKNCRKLG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a useful research compound. Its molecular formula is C19H15ClN2O4S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

N-benzhydryl-4-chloro-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c20-16-11-12-18(17(13-16)22(23)24)27(25,26)21-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYQXDVKNCRKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Elucidating the In Vitro Mechanism of Action of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a synthetic compound characterized by a unique combination of three key chemical moieties: a diphenylmethyl group, a sulfonamide linker, and a 4-chloro-2-nitrophenyl ring. While this specific molecule is not extensively documented in publicly available scientific literature, its structural components are well-known pharmacophores present in a multitude of biologically active agents. This guide, therefore, puts forth a scientifically-grounded, hypothetical mechanism of action for this compound and provides a comprehensive, in-depth framework for its experimental validation in vitro.

The central hypothesis is that (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine functions as a multi-targeted agent, likely exhibiting potent anticancer and/or antimicrobial activities .

  • The sulfonamide core is a classic antibacterial pharmacophore known to competitively inhibit dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2] This action is typically bacteriostatic.[1][2] Furthermore, various sulfonamide derivatives have demonstrated significant anticancer and anti-inflammatory properties.[3][4][5]

  • The diphenylamine scaffold is associated with a broad range of biological effects, including antioxidant, antimicrobial, and anticancer activities.[6][7][8] Certain derivatives are known to induce programmed cell death (apoptosis) and interfere with critical cell signaling cascades, such as the MAPK/ERK pathway, in cancer cells.[6]

  • The 4-chloro-2-nitrophenyl group contains two strong electron-withdrawing substituents. The nitro group, in particular, is a well-documented structural motif in cytotoxic and antimicrobial compounds, capable of inducing cellular oxidative stress through redox cycling.[9] The chloro-substituent can further enhance these biological activities.[10]

This guide will provide the requisite experimental designs, detailed step-by-step protocols, and data interpretation frameworks necessary to rigorously investigate these compelling hypotheses.

Part 1: Postulated Mechanisms of Action

Based on the convergence of activities from its structural motifs, we propose two primary, non-mutually exclusive mechanisms of action for investigation.

Hypothesis 1: Anticancer Activity via Induction of Apoptosis and Cell Cycle Arrest

The compound is postulated to exert cytotoxic effects on cancer cells by inducing apoptosis and disrupting normal cell cycle progression. The bulky diphenylmethyl group may facilitate membrane interaction, while the electrophilic nature of the 4-chloro-2-nitrophenyl ring and the established activities of related diphenylamines suggest an interference with intracellular signaling pathways that govern cell survival and proliferation.[6]

Hypothesis 2: Antimicrobial Activity via Folate Synthesis Inhibition

Drawing from the canonical mechanism of sulfonamides, the compound is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS) in susceptible bacteria.[1] Its structural similarity to p-aminobenzoic acid (PABA) would allow it to bind to the enzyme's active site, thereby halting the synthesis of folic acid, a nutrient essential for bacterial DNA synthesis and replication.[1] The presence of the nitro group is anticipated to enhance this antibacterial potency.[4]

Postulated_Mechanisms cluster_anticancer Hypothesis 1: Anticancer Activity cluster_antimicrobial Hypothesis 2: Antimicrobial Activity Compound (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine CancerCell Cancer Cell Signaling Inhibition of MAPK/ERK Pathway Compound->Signaling DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition Compound->DHPS CancerCell->Signaling OxidativeStress Induction of Oxidative Stress (ROS) CancerCell->OxidativeStress Apoptosis Apoptosis Induction Signaling->Apoptosis CellCycleArrest Cell Cycle Arrest Signaling->CellCycleArrest OxidativeStress->Apoptosis Bacterium Bacterial Cell PABA PABA PABA->DHPS Natural Substrate FolateSynthesis Folic Acid Synthesis Blocked DHPS->FolateSynthesis

Caption: Postulated dual mechanisms of action for the target compound.

Part 2: Experimental Workflows for Mechanistic Validation

To systematically test the proposed hypotheses, a tiered approach is recommended, beginning with broad phenotypic assays and progressing to more specific, target-based investigations.

Workflow 1: General Cytotoxicity and Anticancer Activity Screening

The initial step is to determine if the compound exhibits cytotoxic effects against a panel of human cancer cell lines and to establish its potency.

Cytotoxicity_Workflow Start Prepare Cancer Cell Line Cultures Step1 Seed cells into 96-well plates Start->Step1 Step2 Treat with serial dilutions of the compound Step1->Step2 Step3 Incubate for 24-72 hours Step2->Step3 Step4 Add MTT or MTS reagent to each well Step3->Step4 Step5 Incubate for 1-4 hours Step4->Step5 Step6 Measure absorbance at 570nm (MTT) or 490nm (MTS) Step5->Step6 End Calculate IC50 Value Step6->End

Caption: Experimental workflow for determining cell viability (IC50).

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11][12]

  • Rationale for Experimental Choices: The MTT assay is a robust, reliable, and high-throughput method for initial cytotoxicity screening. Using a panel of cell lines (e.g., a lung cancer line like A549, a colon cancer line like HCT-116, and a breast cancer line like MCF-7) provides insight into whether the compound has broad-spectrum activity or is selective for certain cancer types. An incubation period of 48-72 hours is typically sufficient to observe effects on cell proliferation.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare a 2X stock concentration series of the test compound in culture medium. A typical range would be from 200 µM down to ~0.1 µM using a 1:2 or 1:3 serial dilution.

    • Cell Treatment: Remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control, e.g., 0.1% DMSO) to each well in triplicate.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

    • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

    • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[13] Mix gently by pipetting.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm.[11]

Workflow 2: Elucidating the Mode of Cell Death

If the compound is cytotoxic, the next critical step is to determine if it induces apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.

Detailed Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the intact membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

  • Rationale for Experimental Choices: Flow cytometry provides quantitative, single-cell level data, allowing for the precise determination of the percentage of cells in each state (live, apoptotic, necrotic). Treating cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours ensures that a measurable apoptotic population can be detected.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its predetermined IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Washing: Wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

    • Final Preparation: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]

    • Data Acquisition: Analyze the samples immediately on a flow cytometer. For FITC-Annexin V, use the 488 nm laser for excitation and a 530/30 nm emission filter. For PI, use the same laser and a >670 nm emission filter.

Workflow 3: Investigating Effects on Cell Cycle Progression

To determine if the compound's cytotoxic effect is associated with cell cycle arrest, DNA content analysis is performed.

Detailed Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This method uses PI to stain the total DNA content of fixed and permeabilized cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[16]

  • Rationale for Experimental Choices: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) after treatment suggests that the compound interferes with cell cycle checkpoints. Ethanol fixation is a simple and effective method for permeabilizing cells for DNA staining.[17]

  • Step-by-Step Methodology:

    • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (Step 1 & 2).

    • Fixation: Resuspend approximately 1x10⁶ cells in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).

    • Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with 5 mL of cold PBS.

    • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is crucial to prevent staining of double-stranded RNA.

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.

    • Data Acquisition: Analyze the samples on a flow cytometer using a 488 nm laser for excitation. Collect the linear PI fluorescence signal (e.g., in the FL2 channel).

    • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the G0/G1, S, and G2/M populations from the DNA content histogram.[17]

Workflow 4: Target-Based Enzyme Inhibition Assay

To validate the antimicrobial hypothesis, a direct enzymatic assay is required.

Detailed Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

This is a spectrophotometric assay that measures the ability of the compound to inhibit purified recombinant DHPS enzyme.[18]

  • Rationale for Experimental Choices: This assay directly tests the hypothesis that the compound acts as a sulfonamide-like inhibitor.[18] By measuring the initial reaction velocity at various inhibitor concentrations, a quantitative IC50 value for target engagement can be determined.

  • Step-by-Step Methodology:

    • Reagents: Purified recombinant DHPS, p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), reaction buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Reaction Setup: In a 96-well UV-transparent plate, set up reaction mixtures containing the reaction buffer, a fixed concentration of DHPS enzyme, and a fixed concentration of one substrate (e.g., DHPPP at its Km value).

    • Inhibitor Addition: Add varying concentrations of the (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine inhibitor to the wells. Include a no-inhibitor control.

    • Reaction Initiation: Start the reaction by adding the second substrate, PABA.

    • Data Acquisition: Immediately monitor the increase in absorbance at a specific wavelength corresponding to the product formation (this may require a coupled enzyme assay) over time using a spectrophotometer.[18]

    • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the velocity against the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[19]

Part 3: Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine
Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma[Insert Value]
HCT-116Colon Carcinoma[Insert Value]
MCF-7Breast Adenocarcinoma[Insert Value]
HEK293Normal Kidney[Insert Value]
IC50 values are presented as mean ± SD from three independent experiments.
Table 2: Apoptosis Induction and Cell Cycle Arrest Analysis
Treatment% Early Apoptotic% Late Apoptotic% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Compound (IC50)[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Compound (2x IC50)[Insert Value][Insert Value][Insert Value][Insert Value][Insert Value]
Data represents the percentage of total gated cells (mean ± SD).
Table 3: Antimicrobial and Enzyme Inhibition Activity
ParameterOrganism/EnzymeValue
MICE. coli[Insert Value] µg/mL
MICS. aureus[Insert Value] µg/mL
IC50DHPS Enzyme[Insert Value] µM
MIC (Minimum Inhibitory Concentration) and IC50 values are presented as mean ± SD.

Conclusion

This technical guide provides a robust, hypothesis-driven framework for the comprehensive in vitro characterization of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine. By systematically executing the detailed protocols—from broad cellular viability assays to specific enzyme inhibition studies—researchers can effectively elucidate the compound's primary mechanism of action. The proposed workflows are designed to be self-validating, ensuring that each experimental outcome informs the next logical step in the investigation. The data generated through this process will be critical in determining the potential of this novel chemical entity as a future therapeutic agent in oncology or infectious disease.

References

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025). World Journal of Advanced Research and Reviews, 26(2), 1635–1643. [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. [Link]

  • Cell Cycle Protocol. (n.d.). UT Health San Antonio. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023). protocols.io. [Link]

  • Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. (n.d.). PHARMANEST. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Assaying cell cycle status using flow cytometry. (2011). Current Protocols in Immunology. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. (n.d.). Advanced technologies. [Link]

  • Biological Activities of Some Aminodiphenylamine Derivatives. (2023). Molecules. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry. [Link]

  • Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Apoptosis Marker Assays for HTS. (2021). Assay Guidance Manual. [Link]

  • Synthesis and antimicrobial activity of some new diphenylamine derivatives. (2026). ResearchGate. [Link]

  • In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Diphenylamine: An unusual antioxidant. (n.d.). ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advances in Pharmacological and Pharmaceutical Sciences. [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). Journal of Pharmacokinetics & Experimental Therapeutics. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Sulfonamides—the power of artificial synthesized. (n.d.). Ringbio. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). Pharmaceuticals. [Link]

  • Basics of Enzymatic Assays for HTS. (2012). Assay Guidance Manual. [Link]

  • Toxicity of selected airborne nitrophenols on eukaryotic cell membrane models. (2021). Chemosphere. [Link]

  • In vivo and in vitro studies of the hepatotoxic effects of 4-chlorophenol in mice. (n.d.). Toxicology and Applied Pharmacology. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). Antibiotics. [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability and Half-Life of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Imperative of Stability Profiling

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a complex molecule featuring several key functional moieties: a sulfonamide linkage, a nitroaromatic ring, and a bulky diphenylmethyl group. Such compounds are often of interest in medicinal chemistry and materials science. A thorough understanding of a molecule's intrinsic stability is a cornerstone of the development process, directly impacting its viability as a drug candidate, its formulation strategy, storage conditions, and regulatory approval. Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency, the formation of potentially toxic byproducts, and altered physicochemical properties.

This guide serves as a proactive manual for the comprehensive stability assessment of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine. We will first dissect the molecule's structure to predict its potential liabilities and then present a suite of experimental protocols to empirically determine its stability under various stress conditions, including hydrolysis, oxidation, heat, and light.

Molecular Structure and Predicted Physicochemical Properties

The stability of a molecule is intrinsically linked to its structure. A detailed analysis of its functional groups allows for an educated prediction of its degradation behavior.

Structure:

Key Functional Groups and Their Stability Implications:

  • Sulfonamide (-SO₂-NH-): The sulfonamide bond is generally considered to be chemically robust. However, it can be susceptible to hydrolysis under strongly acidic or, less commonly, basic conditions, typically proceeding through the cleavage of the sulfur-nitrogen (S-N) bond.[1][2] Many sulfonamides are hydrolytically stable under typical environmental and physiological pH conditions, exhibiting long half-lives.[3][4]

  • 4-chloro-2-nitrophenyl Group: This substituted aromatic ring is a primary source of potential instability.

    • Nitroaromatic Moiety: Aromatic nitro compounds are well-known to be photosensitive.[5][6] Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to degradation.[7][8] This is a critical parameter to investigate.

    • Aryl Chloride Moiety: The chlorine substituent can influence the electronic properties of the ring and may also be a site for certain degradation reactions, including photodechlorination under specific conditions.

  • Diphenylmethyl (Benzhydryl) Group: This large, sterically hindering group on the sulfonamide nitrogen is expected to play a significant role in the molecule's stability. It likely provides steric protection to the sulfonamide S-N bond, potentially hindering the approach of nucleophiles like water or hydroxide ions. This could render the molecule more resistant to hydrolysis compared to sulfonamides with smaller N-substituents.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Significance
Molecular Weight432.9 g/mol Foundational for all quantitative analysis.
XlogP35.2High value suggests low aqueous solubility and high lipophilicity.
pKa (Sulfonamide N-H)~8-10The sulfonamide proton is weakly acidic. Ionization state will be pH-dependent, affecting solubility and reactivity.
UV Absorption Max (λmax)~250-270 nm, ~300-340 nmExpected due to the substituted aromatic systems. Essential for developing an HPLC-UV analytical method. The nitroaromatic group will contribute to absorption at longer wavelengths.

Experimental Framework for Stability Assessment

A comprehensive evaluation of stability requires a multi-faceted experimental approach. The overall workflow involves subjecting the compound to forced degradation conditions, developing a robust analytical method to track its degradation, and performing thermal analyses to understand its solid-state stability.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Analysis & Reporting A Procure/Synthesize & Characterize Compound B Theoretical Stability Assessment A->B informs C Forced Degradation (Stress Studies) B->C guides D Develop Stability-Indicating HPLC Method B->D F Kinetic Analysis & Half-Life Calculation C->F provides data for D->C quantifies D->F E Thermal Analysis (TGA/DSC) G Generate Comprehensive Stability Profile E->G contributes to F->G G cluster_conditions Stress Conditions Compound (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine (in solution & solid state) Hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Compound->Hydrolysis Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Compound->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal Stress (e.g., 80°C, solid & solution) Compound->Thermal Photo Photolytic Stress (ICH Q1B light exposure) Compound->Photo Analysis Analysis by Stability-Indicating HPLC Method Hydrolysis->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental design for forced degradation studies.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Causality: Using elevated temperature accelerates the degradation process, allowing for observable changes in a shorter timeframe. [2]Neutralization is critical to stop the reaction and prevent damage to the HPLC column.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Sample at the specified time points.

    • Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress that a drug might encounter.

  • Thermal Degradation:

    • Solution: Incubate a sealed vial of the stock solution at 80°C. Sample at specified time points.

    • Solid State: Place a known amount of the solid compound in an oven at 80°C. At each time point, withdraw a sample, accurately weigh it, and dissolve it in the solvent to the target concentration for analysis.

  • Photostability Testing: Expose the compound (both in solid state and in solution in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). [5]A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Trustworthiness: The dark control is a self-validating mechanism. It allows the researcher to differentiate between degradation caused by light and degradation caused by temperature changes within the photostability chamber.

Protocol: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately measure the decrease in the amount of the active compound due to degradation and can separate the parent peak from all degradation products. [9][10] Objective: To develop and validate a quantitative HPLC-UV method.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The high lipophilicity of the target molecule makes it well-suited for this stationary phase.

    • Mobile Phase: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B. A gradient is preferred initially to ensure elution of all components, from polar degradants to the non-polar parent compound.

    • Detector: Set the UV detector to a wavelength where the parent compound has significant absorbance (e.g., 254 nm or a determined λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: Inject a mixture of the stressed samples (a cocktail of acid, base, peroxide, etc., degraded solutions). Adjust the gradient slope, flow rate (typically 1.0 mL/min), and column temperature to achieve baseline separation between the parent peak and all degradant peaks with good peak shape.

  • Method Validation (ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can resolve the parent peak from all degradants and potential impurities. This is confirmed during the optimization step using the stressed samples.

    • Linearity: Analyze a series of solutions of known concentrations (e.g., 5-150 µg/mL) to demonstrate a linear relationship between concentration and peak area (R² > 0.999).

    • Accuracy & Precision: Determine the accuracy (recovery) and precision (repeatability and intermediate precision, expressed as %RSD) at multiple concentration levels.

    • LOD & LOQ: Determine the Limit of Detection and Limit of Quantitation.

Protocol: Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information about the solid-state stability, melting point, and decomposition profile of the compound. [11][12][13] Objective: To characterize the thermal events associated with heating the solid compound.

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond any expected transitions (e.g., 350°C).

    • Expected Data: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic events corresponding to decomposition. [11]The melting point is a key indicator of purity.

  • Thermogravimetric Analysis (TGA):

    • Procedure: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Expected Data: The TGA curve plots the percentage of mass loss versus temperature. [12]A sharp drop in mass indicates the onset of thermal decomposition. The data can reveal the presence of residual solvents or hydrates and define the upper-temperature limit for the compound's stability. [11]

Half-Life Determination

The half-life (t½) is the time required for the concentration of the compound to decrease by 50%. For most degradation reactions in solution, the kinetics can be approximated as pseudo-first-order. [2] Calculation:

  • From the forced degradation studies, plot the natural logarithm of the remaining concentration (ln[C]) versus time for each condition.

  • The plot should be linear if the reaction follows first-order kinetics.

  • The slope of the line is equal to the negative of the degradation rate constant (-k).

  • The half-life is calculated using the equation: t½ = 0.693 / k

Caption: Logical flow for determining degradation half-life.

Summary of Expected Stability Profile and Data

Based on the chemical structure and principles of degradation, the following stability profile can be anticipated. The experimental protocols described above would be used to populate the quantitative data in the tables below.

Table 2: Summary of Forced Degradation Results
Stress ConditionTime (hours)% Degradation (Predicted)Key Degradation Pathway
0.1 M HCl (60°C)2410-25%S-N Bond Cleavage
0.1 M NaOH (60°C)245-15%S-N Bond Cleavage (slower due to steric hindrance)
3% H₂O₂ (RT)24<10%Minimal degradation expected
Thermal (80°C, solution)245-10%S-N Bond Cleavage
Photolytic (ICH Q1B)->30%Nitro Group Reduction/Rearrangement
Table 3: Summary of Thermal Analysis Data
TechniqueParameterExpected ResultInterpretation
DSCMelting Point (Onset)150 - 180 °C (estimated)Sharp peak indicates high purity.
DSCDecompositionExotherm > 200 °CIndicates the onset of energetic decomposition.
TGAOnset of Mass Loss> 200 °CDefines the upper temperature limit for handling the solid material.

Conclusion

This guide presents a robust, scientifically-grounded framework for the complete stability assessment of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine. The central hypothesis, derived from its molecular structure, is that the compound will exhibit moderate to high stability against hydrolytic and thermal stress, largely due to the steric protection afforded by the diphenylmethyl group. However, the presence of the nitroaromatic moiety makes it highly susceptible to photodegradation, a critical liability that must be carefully managed through formulation and packaging.

By executing the detailed protocols for forced degradation, developing a specific stability-indicating HPLC method, and performing rigorous thermal analysis, researchers can generate a comprehensive stability profile. This profile is indispensable for making informed decisions in the drug development pipeline, ensuring the quality, safety, and efficacy of any potential product derived from this molecule.

References

  • Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • El-Gindy, A., El-Zeany, B., & Awad, T. (1983).
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A Technical Guide to the Preliminary Binding Affinity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The characterization of the binding affinity between a small molecule and its protein target is a cornerstone of modern drug discovery. This guide provides an in-depth technical framework for determining the preliminary binding affinity of the novel compound, (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine. The structural motifs of this compound, particularly the sulfonamide group, suggest a potential interaction with metalloenzymes such as carbonic anhydrases.[1] This document outlines the rationale for target selection, provides a detailed protocol for affinity measurement using Surface Plasmon Resonance (SPR), and describes the principles of data analysis and interpretation. The methodologies are designed to establish a robust, self-validating system for generating reliable preliminary binding data, essential for advancing early-stage drug development projects.

Introduction and Rationale

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a synthetic compound featuring a prominent sulfonamide functional group (R-SO2-N). Sulfonamides are a well-established class of pharmacophores known to interact with a wide variety of biological targets.[2] They are particularly recognized as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes, including pH regulation and CO2 transport.[3][1]

Given that the sulfonamide moiety is a primary zinc-binding group for CA inhibitors, we hypothesize that (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine may exhibit inhibitory activity towards a member of the carbonic anhydrase family.[3] Carbonic Anhydrase II (CA II), a ubiquitous and highly active isoform, serves as an excellent and well-characterized model for preliminary binding studies.[4] Determining the binding affinity of this compound for CA II is a critical first step in evaluating its potential as a therapeutic agent. A quantitative measure of binding affinity, typically the equilibrium dissociation constant (KD), provides a numerical value for the strength of the interaction, with lower KD values indicating higher affinity.[5]

Principles of Binding Affinity Determination via Surface Plasmon Resonance (SPR)

To ascertain the binding kinetics and affinity of our compound of interest, Surface Plasmon Resonance (SPR) is the selected methodology. SPR is a highly sensitive, label-free, and real-time optical technique for monitoring molecular interactions.[6][7][8][9]

The core principle involves immobilizing one interacting partner (the "ligand") onto a sensor chip surface, while the other partner (the "analyte") flows over this surface in solution.[6][10] A change in mass on the sensor surface, caused by the binding or dissociation of the analyte, alters the refractive index at the surface. This change is detected and plotted in real-time as a sensorgram, which displays response units (RU) versus time.[7][9]

The sensorgram provides a wealth of information:

  • Association Phase: As the analyte flows over the ligand, binding occurs, and the RU signal increases. The rate of this increase is the association rate constant (kon).

  • Equilibrium Phase: At a certain point, the rate of association equals the rate of dissociation, and the signal plateaus.

  • Dissociation Phase: When the analyte solution is replaced with a buffer, the bound analyte dissociates, and the RU signal decreases. The rate of this decrease is the dissociation rate constant (koff).

From these kinetic constants, the equilibrium dissociation constant (KD) is calculated as:

KD = koff / kon

A lower KD value signifies a stronger binding interaction.[5] SPR is particularly advantageous for studying small molecule-protein interactions due to its sensitivity and real-time data acquisition capabilities.[8][11]

Experimental Protocol: SPR Analysis of Compound Binding to Carbonic Anhydrase II

This protocol details the steps for a preliminary single-cycle kinetics experiment to determine the binding affinity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine (Analyte) to immobilized Human Carbonic Anhydrase II (Ligand).

Materials and Reagents
  • Ligand: Recombinant Human Carbonic Anhydrase II (CA II), >95% purity

  • Analyte: (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, >98% purity

  • SPR Instrument: Biacore™ system or equivalent

  • Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface)

  • Immobilization Kit: Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and Ethanolamine-HCl)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Analyte Diluent: Running buffer with 2% DMSO (final concentration)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.0

Ligand Immobilization Workflow

The causality behind this workflow is to create a stable, active surface of CA II covalently bound to the sensor chip, against which the binding of the small molecule can be reliably measured. A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Chip Activation: Prepare a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Inject this mixture over both flow cells (experimental and reference) for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups.[12]

  • Ligand Coupling: Inject a 20 µg/mL solution of CA II in 10 mM Sodium Acetate, pH 5.0, over the experimental flow cell until the desired immobilization level (approx. 4000-6000 RU) is reached. The acidic pH promotes electrostatic pre-concentration of the positively charged protein to the negatively charged sensor surface, enhancing coupling efficiency.

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5, over both flow cells for 7 minutes to deactivate any remaining reactive NHS-esters.[12]

  • Surface Stabilization: Perform three startup cycles with the regeneration solution to remove any non-covalently bound protein and stabilize the surface.

Analyte Binding Analysis (Single-Cycle Kinetics)

Single-cycle kinetics is an efficient method for preliminary screening, where sequential injections of increasing analyte concentrations are performed without a regeneration step in between.

  • Analyte Preparation: Prepare a serial dilution of the (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine analyte in the analyte diluent. A typical concentration range would span from 0.1x to 10x the expected KD (e.g., 10 nM to 10 µM).[13] A buffer-only (zero analyte) injection is included for double-referencing.

  • Binding Measurement:

    • Inject the lowest analyte concentration over both the ligand and reference flow cells for 120 seconds at a flow rate of 30 µL/min.

    • Allow dissociation for 180 seconds in running buffer.

    • Without regenerating, immediately inject the next highest analyte concentration and repeat the association/dissociation steps.

    • Continue this cycle for all concentrations, including the buffer-only control.

  • Final Dissociation: After the final and highest concentration injection, allow for an extended dissociation period (e.g., 600 seconds) to observe the off-rate.

  • Regeneration: Inject the regeneration solution (10 mM Glycine-HCl, pH 2.0) for 30 seconds to remove all bound analyte and prepare the surface for the next experiment.

Data Analysis and Visualization

Data Processing

The raw data from the SPR instrument requires processing to isolate the specific binding interaction.

  • Reference Subtraction: The signal from the reference flow cell (Fc1) is subtracted from the experimental flow cell (Fc2) to correct for non-specific binding and bulk refractive index effects.

  • Buffer Blank Subtraction: The sensorgram from the buffer-only injection is subtracted from the analyte sensorgrams (a process known as double-referencing) to correct for any baseline drift.

  • Model Fitting: The processed sensorgrams are then fitted to a kinetic binding model, such as a 1:1 Langmuir model, using the instrument's analysis software. This fitting process calculates the optimal kon and koff values that best describe the experimental curves. The KD is then automatically calculated from these rates.

Visualization of Workflows

Visualizing the experimental process ensures clarity and reproducibility. The following diagrams illustrate the key workflows.

G cluster_0 Ligand Immobilization cluster_1 Analyte Binding Assay Activation Activate Chip Surface (EDC/NHS) Coupling Inject Ligand (CA II) (Amine Coupling) Activation->Coupling Deactivation Deactivate Surface (Ethanolamine) Coupling->Deactivation Stabilization Stabilize Surface (Regeneration Cycles) Deactivation->Stabilization AnalytePrep Prepare Analyte Serial Dilution Stabilization->AnalytePrep SCK_Inject Single-Cycle Injections (Increasing Concentrations) AnalytePrep->SCK_Inject Dissociation Final Dissociation SCK_Inject->Dissociation Regen Surface Regeneration Dissociation->Regen

Caption: High-level workflow for SPR-based binding affinity analysis.

G RawData Raw Sensorgram Data Fc1 (Reference) Fc2 (Ligand) Step1 Step 1: Reference Subtraction Corrects for non-specific binding & bulk effects Output: Fc2 - Fc1 RawData->Step1 Step2 Step 2: Double Referencing Subtract buffer-only injection Corrects for baseline drift Step1->Step2 Step3 Step 3: Kinetic Model Fitting Fit curves to 1:1 Langmuir model Determines kon, koff Step2->Step3 FinalOutput {Final Data | KD = koff / kon | Binding Affinity} Step3->FinalOutput

Caption: Logical flow of the data analysis process for SPR experiments.

Presentation of Quantitative Data

The results of the kinetic analysis should be summarized in a clear, tabular format.

ParameterValueUnit
Analyte(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine-
LigandHuman Carbonic Anhydrase II-
Association Rate (kon)1.5 x 105M-1s-1
Dissociation Rate (koff)7.5 x 10-3s-1
Dissociation Constant (KD) 50 nM
Chi2 (Goodness of Fit)0.8RU2

Note: The data presented in this table is hypothetical and serves as an illustrative example of a typical outcome for a moderate-affinity interaction.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded protocol for determining the preliminary binding affinity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine for the hypothesized target, Carbonic Anhydrase II. By employing Surface Plasmon Resonance, researchers can obtain high-quality kinetic data in a real-time and label-free manner.

A resulting KD in the nanomolar range, as illustrated in the example data, would indicate a high-affinity interaction worthy of further investigation. Future steps would include:

  • Orthogonal Validation: Confirming the binding affinity using a different biophysical technique, such as Isothermal Titration Calorimetry (ITC), which measures the heat change upon binding and provides a complete thermodynamic profile.[14][15]

  • Selectivity Profiling: Testing the compound against a panel of other CA isoforms to determine its selectivity.

  • Functional Assays: Conducting enzymatic assays to confirm that binding translates to functional inhibition of CA II activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize affinity and selectivity.

By following the robust protocols and data analysis principles outlined herein, drug development professionals can confidently generate the critical preliminary data needed to drive informed decisions in the early stages of the discovery pipeline.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Angeli, A., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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  • Supuran, C. T., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry. [Link]

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  • Creative Biostructure. Characterization of Small Molecule–Protein Interactions Using SPR Method. SpringerLink. [Link]

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  • Al-Hossain, K., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • O'Brien, R., et al. (2000). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Texas Medical Branch. [Link]

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  • ResearchGate. (2020). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Journal of Visualized Experiments. [Link]

  • Wang, J., et al. (2022). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American Journal of Physiology. [Link]

  • Senturk, T., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. Journal of the American Chemical Society. [Link]

  • Schmies, C., et al. (2022). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemRxiv. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)? Cytiva. [Link]

  • Schmies, C., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • ResearchGate. (2022). The binding affinity of sulphonamide drugs depends strongly on the phosphomimic site. ResearchGate. [Link]

  • O'Shannessy, D. J. (1994). Surface plasmon resonance. Methods in Enzymology. [Link]

  • ResearchGate. (2019). Assays for direct binding of small molecules and proteins. ResearchGate. [Link]

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  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. [Link]

  • Kumar, P., et al. (2012). Synthesis and antimicrobial activity of some new diphenylamine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Al-Masoudi, N. A. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Manikandan, A., & Sivakumar, A. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. Asian Journal of Research in Chemistry. [Link]

  • Song, B., et al. (2005). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. [Link]

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Methodological & Application

Application Notes & Protocols: (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine as a Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Bifunctional Synthon for Complex Amine Synthesis

In the landscape of contemporary organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups and multifunctional precursors is paramount.[1][2][3] (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine emerges as a sophisticated chemical entity, designed for the strategic construction of complex molecular architectures. This guide elucidates its role as a precursor, leveraging the unique and orthogonal functionalities of its two core components: the acid-labile diphenylmethyl (DPM) group and the readily cleavable 4-chloro-2-nitrobenzenesulfonyl (nosyl-type) group.

The DPM (or benzhydryl) group serves as a bulky, sterically demanding protecting group for the secondary amine, which can be removed under specific acidic conditions.[4] Concurrently, the 4-chloro-2-nitrophenylsulfonyl moiety is an analogue of the well-established nosyl protecting group. The presence of the electron-withdrawing nitro and chloro groups activates the sulfonyl moiety, rendering the S-N bond susceptible to cleavage under mild nucleophilic or reductive conditions, a significant advantage over the more robust tosyl or mesyl groups.[5][6]

This document provides a comprehensive overview of the synthesis of this precursor, its key reactive sites, and detailed protocols for its application in constructing advanced intermediates for pharmaceutical and agrochemical research.

Synthesis of the Precursor

The most direct and efficient synthesis of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine involves the nucleophilic substitution of 4-chloro-2-nitrobenzenesulfonyl chloride with diphenylmethylamine. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct.[7]

Workflow for Precursor Synthesis

reagent reagent intermediate intermediate product product process process sub1 Diphenylmethylamine reaction_mix Reaction Mixture (0°C to RT) sub1->reaction_mix sub2 4-Chloro-2-nitrobenzenesulfonyl Chloride sub2->reaction_mix base Triethylamine (Base) base->reaction_mix solvent DCM (Solvent) solvent->reaction_mix workup Aqueous Workup & Extraction reaction_mix->workup Reaction Completion (TLC) purification Column Chromatography workup->purification Crude Product final_product (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine purification->final_product Purified Product

Caption: Synthetic workflow for the target precursor.

Detailed Experimental Protocol: Synthesis
  • Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add diphenylmethylamine (1.83 g, 10 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the stirred solution.

  • Sulfonylation: In a separate flask, dissolve 4-chloro-2-nitrobenzenesulfonyl chloride (2.56 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (50 mL). Add this solution dropwise to the amine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound as a solid.

Applications in Synthetic Chemistry

The utility of this precursor stems from its capacity to undergo selective transformations at three key positions: the nitro group, the sulfonyl-nitrogen bond, and the diphenylmethyl-nitrogen bond.

Application Pathway Overview

Caption: Key synthetic pathways utilizing the precursor.

Pathway A: Precursor for Heterocyclic Synthesis

A powerful application involves the reduction of the ortho-nitro group to an aniline. This transformation sets the stage for intramolecular cyclization reactions, providing rapid access to valuable heterocyclic cores common in medicinal chemistry.[8] The resulting ortho-amino sulfonamide is a versatile intermediate.

Protocol: Nitro Group Reduction

  • Setup: In a 100 mL round-bottom flask, dissolve the precursor (1.0 mmol) in ethanol (20 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 5.0 mmol, 5.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude N-(2-amino-4-chlorophenylsulfonyl)-N-(diphenylmethyl)amine can be purified by column chromatography or used directly in the next step.

Pathway B: Orthogonal Amine Deprotection

The precursor allows for the selective removal of either the DPM group or the entire sulfonyl moiety, granting access to different amine products.

1. Cleavage of the Diphenylmethyl (DPM) Group

The DPM group is cleaved under acidic conditions, leveraging the stability of the resulting benzhydryl carbocation. This reveals the secondary sulfonamide.

Protocol: DPM Group Removal

  • Setup: Dissolve the precursor (1.0 mmol) in dichloromethane (10 mL).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-4 hours, monitoring by TLC.

  • Workup: Upon completion, carefully concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • Purification: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid. Dry the organic layer and concentrate to yield the N-H sulfonamide, which can be further purified if necessary.

2. Cleavage of the 4-Chloro-2-nitrophenylsulfonyl Group

This group is removed under mild nucleophilic conditions, most commonly with a thiol and a base. This regenerates the parent diphenylmethylamine.[6]

Protocol: Sulfonyl Group Removal

  • Setup: Dissolve the precursor (1.0 mmol) and potassium carbonate (K₂CO₃, 3.0 equiv.) in acetonitrile (15 mL).

  • Nucleophile Addition: Add thiophenol (2.0 equiv.) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Workup: Filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the free diphenylmethylamine.

Comparative Deprotection Strategies
Method Protecting Group Cleaved Reagents Conditions Advantages Considerations Reference
Acidic HydrolysisDiphenylmethyl (DPM)Trifluoroacetic Acid (TFA) in DCMRoom Temp, 1-4 hMild conditions, high yield.Sensitive to other acid-labile groups.[4]
Nucleophilic Cleavage4-Chloro-2-nitrophenylsulfonylThiophenol, K₂CO₃ in ACNRoom Temp, 2-6 hVery mild, orthogonal to many groups.Thiol reagent odor; potential for side reactions.[6]
Reductive Cleavage4-Chloro-2-nitrophenylsulfonylLow-Valent Titanium (TiCl₃/Li)Room TempEffective for robust sulfonamides.Requires inert atmosphere; reagent preparation.[1][9]

Conclusion and Future Outlook

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a highly valuable and versatile precursor for synthetic chemists. Its true strength lies in the orthogonal reactivity of its constituent parts. Researchers can either leverage the intact protected amine as a scaffold for building complex heterocyclic systems via modification of the aromatic ring or selectively cleave the protecting groups to unmask different amine functionalities as required by the synthetic route. This strategic flexibility minimizes step counts and expands the accessible chemical space, making it an indispensable tool for professionals in drug development and fine chemical synthesis.[10]

References

  • Ochal, Z., Białkowski, W., & Banach, Ł. (n.d.). Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Journal of Organic Chemistry, 82, 13423-13439. Available at: [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 1575-1578. Available at: [Link]

  • (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]

  • (n.d.). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules. Available at: [Link]

  • (2026, February 16). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Drug precursors. Available at: [Link]

  • (n.d.). Synthesis of new disulfonamides from different substituted diamino pyridines. Redalyc.org. Available at: [Link]

  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents.
  • (2025, December 4). Practical method for the large-scale synthesis of 4'-chloro-2-nitrobiphenyl: A key intermediate of Boscalid. ResearchGate. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (2019). Drug precursor developments in the European Union. EMCDDA Papers. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine. This document provides a series of troubleshooting steps and frequently asked questions to systematically address and overcome solubility issues, ensuring the successful progression of your research and development activities.

Introduction: Understanding the Solubility Challenge

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine possesses structural features—a diphenylmethyl group and a substituted phenyl ring—that contribute to high lipophilicity and, consequently, poor aqueous solubility. Such characteristics are common in many new chemical entities (NCEs) and can present significant hurdles in various experimental settings, from in vitro biological assays to in vivo pharmacokinetic studies.[1] This guide will walk you through a logical progression of techniques to enhance the solubility of this and structurally similar compounds.

Troubleshooting Guide: Step-by-Step Solutions

This section is designed to address specific issues you might be encountering during your experiments. Follow these steps sequentially to identify and resolve the solubility problem.

Issue 1: My compound is precipitating out of my aqueous buffer during my in vitro assay.

Immediate Action: The primary goal is to achieve a stable, homogenous solution at the desired concentration for the duration of your experiment.

Question: What is the first and simplest modification I can make to my experimental conditions?

Answer: The first approach should always be to assess the impact of pH on the solubility of your compound. The sulfonamide moiety in (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine contains an acidic proton, which can be deprotonated to form a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Assessment

  • Prepare a series of buffers: Use a range of pH values, for instance, from pH 5.0 to 9.0.

  • Add excess compound: Add an excess of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine to each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[2]

  • Separate solid from liquid: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

Interpreting the Results: You will likely observe an increase in solubility as the pH increases, due to the ionization of the sulfonamide.[3][4][5] The pH at which you achieve the desired concentration without precipitation should be used for your experiments, provided it is compatible with your assay system.

Issue 2: Adjusting the pH is not sufficient or is incompatible with my experimental system.

Question: What are the next steps if pH modification is not a viable solution?

Answer: If altering the pH is not an option, the next logical step is to employ solubilizing excipients. These can be broadly categorized into co-solvents, surfactants, and complexing agents.

Option A: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycols (PEGs)

  • Propylene glycol

Experimental Protocol: Co-solvent Screening

  • Prepare a stock solution: Dissolve your compound in a high concentration in a suitable co-solvent (e.g., 10 mM in DMSO).

  • Titrate into aqueous buffer: Gradually add small aliquots of the stock solution to your aqueous buffer while vortexing.

  • Observe for precipitation: Note the concentration at which precipitation occurs.

  • Determine the maximum tolerable co-solvent concentration: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., less than 0.5% DMSO for many cell-based assays).

Option B: Surfactants

Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[8][9]

Common Surfactants:

  • Tween® 80 (Polysorbate 80)[10][11]

  • Sodium lauryl sulfate (SLS)[10][11]

  • Pluronic® F-68

Option C: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment.[8]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[11]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[11]

Data Presentation: Comparison of Solubilization Strategies

Strategy Excipient Example Mechanism of Action Typical Concentration Range Considerations
pH Adjustment N/A (use of buffers)Ionization of the sulfonamide grouppH 7.0 - 9.0Compatibility with assay, potential for pH-related artifacts.
Co-solvents DMSO, EthanolReduces the polarity of the solvent0.1% - 5% (v/v)Potential for solvent toxicity in biological systems.[7]
Surfactants Tween® 80, SLSMicellar encapsulation0.01% - 1% (w/v)Potential for cell lysis at higher concentrations.
Complexation HP-β-CD, SBE-β-CDFormation of inclusion complexes1% - 10% (w/v)Can sometimes interfere with drug-target binding.

Frequently Asked Questions (FAQs)

Q1: I need to prepare a formulation for an in vivo animal study. What are the most suitable approaches?

For in vivo studies, more advanced formulation strategies are often required to enhance bioavailability.[12]

  • Salt Formation: This is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[9][13][14][15] Since (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine has an acidic proton, forming a salt with a suitable base (e.g., sodium or potassium hydroxide, or an organic amine) can dramatically improve its aqueous solubility.[16][17]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state by dispersing it in a polymer matrix.[1][18][19] This can lead to a significant increase in apparent solubility and dissolution rate. Common polymers used for ASDs include polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC).

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[20][21] The increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation.[9] Nanosuspensions can be stabilized using surfactants or polymers and are suitable for oral, injectable, and other routes of administration.[22][23]

Q2: How can I chemically modify the molecule to improve its solubility?

The prodrug approach is a powerful strategy for improving the physicochemical properties of a drug candidate.[24] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug.[25] For (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, a common strategy would be to attach a polar functional group to the molecule. For example, introducing a phosphate ester can increase aqueous solubility by several orders of magnitude.[26] Another approach is to create an amino acid conjugate.[24]

Q3: What analytical methods are recommended for measuring solubility?

The "shake-flask" method is the gold standard for determining equilibrium solubility.[2][27] However, for higher throughput screening, methods like the clear/cloud point determination using automated systems can be employed.[28] For quantifying the dissolved compound, HPLC with UV or MS detection is typically used.[2]

Visualizing the Workflow

The following diagram illustrates a logical workflow for addressing the solubility challenges of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Simple Formulation Strategies cluster_2 Advanced Formulation for In Vivo Studies cluster_3 Chemical Modification Start Poor Aqueous Solubility of Compound Check_pH Assess pH-Dependent Solubility Start->Check_pH Sufficient_Solubility Sufficient Solubility Achieved? Check_pH->Sufficient_Solubility Use_Excipients Screen Solubilizing Excipients (Co-solvents, Surfactants, Cyclodextrins) Sufficient_Solubility->Use_Excipients No End Optimized Formulation Sufficient_Solubility->End Yes Sufficient_Solubility2 Sufficient Solubility Achieved? Use_Excipients->Sufficient_Solubility2 Advanced_Formulation Advanced Formulation Strategies (Salt Formation, ASDs, Nanosuspensions) Sufficient_Solubility2->Advanced_Formulation No Sufficient_Solubility2->End Yes Sufficient_Solubility3 Sufficient Solubility Achieved? Advanced_Formulation->Sufficient_Solubility3 Prodrug Consider Prodrug Approach Sufficient_Solubility3->Prodrug No Sufficient_Solubility3->End Yes Prodrug->End

Caption: Decision tree for improving the aqueous solubility of a poorly soluble compound.

References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients - Dr. Reddy's API. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC. (n.d.).
  • Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review | Bentham Science Publishers. (2025, September 22).
  • Salt formation to improve drug solubility - Sign-in. (n.d.).
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery. (2023, December 18).
  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (2002, April 23).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
  • FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs - Drug Development and Delivery. (2023, December 5).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations - Lubrizol. (2022, March 29).
  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds - Benchchem. (n.d.).
  • Salt formation to improve drug solubility - PubMed. (2007, July 30).
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs - MDPI. (2025, April 11).
  • Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. (2025, April 28).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Prodrug Strategies for Enhanced Solubility | PDF | Hydrolysis | Aldehyde - Scribd. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (2025, February 21).
  • The effect of pH on the solubility of sulphonamides - PubMed. (n.d.).
  • Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14).
  • SOLUBILITY OF SULPHONAMIDES - The BMJ. (2026, February 24).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22).

Sources

Reducing toxicity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine in cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Welcome to the technical support guide for managing and reducing the toxicity of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine in cell-based assays. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges associated with this compound class. Our goal is to empower you to distinguish between on-target pharmacological effects and off-target cytotoxicity, ensuring the integrity and reliability of your experimental data.

The core structure of this compound, featuring a nitroaromatic ring and a sulfonylamine moiety, presents specific challenges. Nitroaromatic compounds are known for their potential to be enzymatically reduced into cytotoxic metabolites, while the overall structure may contribute to off-target activities.[1][2][3] This guide is designed to address these intrinsic properties head-on.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with potentially toxic compounds like (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine.

Q1: My cells are dying rapidly, even at what I believe are low concentrations of the compound. What is the first thing I should check?

A1: The first step is to systematically re-evaluate your experimental parameters. High cytotoxicity can often stem from factors beyond the compound's intrinsic activity.[4]

  • Confirm Compound Concentration: Ensure your stock solution concentration is accurate and perform a fresh serial dilution. Pipetting errors, especially with viscous solvents like DMSO, are a common source of variability.[5]

  • Assess Solvent Toxicity: Always include a "vehicle-only" control group that receives the highest concentration of the solvent (e.g., DMSO) used in your experiment. Solvents can be toxic at certain concentrations, and this control is essential to confirm the toxicity is from your compound, not the vehicle.[4]

  • Evaluate Incubation Time: Cytotoxicity is a function of both dose and time. An extended incubation period (e.g., 72 hours) might be too long for your specific cell line and compound. Consider running a time-course experiment (e.g., 6, 24, 48 hours) to find an optimal window where on-target effects can be measured before widespread cell death occurs.[6]

  • Check Cell Health and Density: Begin your experiment with healthy, low-passage cells that are in the logarithmic growth phase. Over-confluent or stressed cells are more susceptible to chemical insults.[5][6]

Q2: I suspect the compound's chemical structure is the root cause of the toxicity. What are the likely mechanisms?

A2: The chemical structure points to two primary, well-documented mechanisms for off-target toxicity:

  • Bioreductive Activation of the Nitroaromatic Group: The 4-chloro-2-nitrophenyl group is a key structural alert. Flavoenzymes within the cell, such as cytochrome P450 reductases, can reduce the nitro group (ArNO₂) into highly reactive intermediates, including nitroso (ArNO) and hydroxylamine (ArNHOH) species.[1][2] These intermediates can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, damaging cellular components like DNA and proteins, and ultimately triggering cell death.[1][7]

  • Off-Target Kinase Inhibition or Other Interactions: The sulfonylamine moiety and the overall shape of the molecule may allow it to bind to the ATP-binding pockets of various kinases or other proteins, leading to unintended inhibition of essential cellular pathways.[8][9] Such off-target effects are a common source of toxicity for small molecule inhibitors.[8][10]

Q3: How can I experimentally determine if the toxicity is on-target versus off-target?

A3: Differentiating on-target from off-target effects is critical for validating your compound's mechanism of action.[10][11]

  • Use a Structurally Related Negative Control: Synthesize or acquire an analog of your compound that is predicted to be inactive against the intended target but retains the core structure responsible for potential off-target effects. If the negative control exhibits similar toxicity, it strongly suggests an off-target mechanism.

  • Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or specific reporter assays to confirm that your compound is engaging with its intended target at concentrations where toxicity is observed.

  • Genetic Knockdown/Knockout: The gold standard is to test your compound in a cell line where the intended target has been knocked out or knocked down (e.g., using CRISPR or siRNA). If the compound is still toxic in the absence of its target, the effect is unequivocally off-target.[8]

Q4: Can components of my cell culture medium influence the compound's toxicity?

A4: Yes, absolutely. Medium components, particularly serum, can have a significant impact.

  • Serum Protein Binding: The compound may bind to proteins in fetal bovine serum (FBS), such as albumin.[12][13] This binding can sequester the compound, reducing its free concentration and thus its bioavailability to the cells.[12] If you observe lower toxicity in high-serum media compared to low-serum or serum-free media, this is a likely explanation. This effect can be a tool: sometimes, slightly increasing the serum concentration (e.g., from 5% to 10%) can mitigate toxicity enough to create a viable experimental window.

  • Phototoxicity Triggers: Standard cell culture media contain components like riboflavin and tryptophan, which can act as photosensitizers.[14] When exposed to light (especially blue or UV light from a microscope or even ambient room light), these molecules can generate ROS, which can be exacerbated by the presence of a nitroaromatic compound.[14][15][16]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and step-by-step protocols to diagnose and mitigate toxicity.

Troubleshooting Workflow: Diagnosing the Source of Cytotoxicity

This workflow provides a logical decision tree to systematically identify the cause of the observed cell death.

G A High Cytotoxicity Observed B Step 1: Validate Basics - Re-check concentration - Run vehicle control - Assess cell health A->B C Is toxicity still high and independent of vehicle? B->C D Problem likely in initial setup. Review pipetting, cell culture practice, and stock solutions. C->D No E Step 2: Investigate Mechanism - Time-course experiment - Dose-response curve C->E Yes F Is toxicity rapid (<12h) and steep at high doses? E->F G Suggests acute, off-target mechanism (e.g., ROS, membrane disruption). Proceed to Protocol 2. F->G Yes H Suggests slower, potentially on-target or metabolic effect. Proceed to Protocol 1. F->H No I Step 3: Test Extrinsic Factors - Compare serum levels (2% vs 10%) - Incubate plate in the dark G->I H->I J Does lower serum or light exposure increase toxicity? I->J K Toxicity is modulated by serum binding or phototoxicity. Adjust assay conditions. J->K Yes L Toxicity is intrinsic to the compound-cell interaction. J->L No

Caption: A decision tree for troubleshooting compound-induced cytotoxicity.

Protocol 1: Assessing Apoptosis via Caspase-3/7 Activation

This protocol helps determine if the compound induces programmed cell death (apoptosis), which is often a more controlled, on-target effect compared to necrosis. Activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.[17][18]

Objective: To quantify caspase-3/7 activity as a marker for apoptosis in response to the compound.

Materials:

  • Cells of interest

  • (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

  • Luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)

  • White-walled, clear-bottom 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight.[6]

  • Compound Treatment: Prepare serial dilutions of your compound. Add the compound to the appropriate wells. Include vehicle-only (negative control) and a known apoptosis inducer like staurosporine (positive control).

  • Incubation: Incubate the plate for a time period determined by your time-course experiments (e.g., 12, 24, or 48 hours).

  • Assay Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the caspase-3/7 reagent to each well (typically a 1:1 volume ratio).

  • Incubation & Measurement: Mix the contents on an orbital shaker for 1 minute at 300-500 rpm. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Interpretation: A dose-dependent increase in luminescence relative to the vehicle control indicates that the compound is inducing apoptosis through the activation of caspase-3 and/or -7.[19][20]

Treatment GroupLuminescence (RLU)Fold Change vs. VehicleInterpretation
Vehicle Control1,5001.0Baseline caspase activity
Compound (1 µM)4,5003.0Moderate apoptosis induction
Compound (10 µM)15,00010.0Strong apoptosis induction
Staurosporine (1 µM)25,00016.7Valid positive control

Table 1: Example data from a Caspase-3/7 activation assay.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Production

This protocol tests the hypothesis that the compound's nitroaromatic structure is causing oxidative stress through the production of ROS.[7]

Objective: To quantify intracellular ROS levels after compound treatment.

Materials:

  • Cells of interest

  • ROS-sensitive fluorescent probe (e.g., H2DCFDA or a luminescent assay like ROS-Glo™)[21][22][23]

  • Black-walled, clear-bottom 96-well plates

  • N-acetylcysteine (NAC) as an ROS scavenger (positive control)

  • Menadione or H₂O₂ as an ROS inducer (positive control)

  • Fluorescence or luminescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to attach overnight.

  • Co-treatment Setup (Optional but Recommended): To test if ROS is the cause of toxicity, include a set of wells where cells are pre-treated with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding your compound.

  • Compound Treatment: Treat cells with your compound (with and without NAC pre-treatment). Include controls: vehicle, NAC alone, and an ROS inducer like menadione.

  • Incubation: Incubate for a short period (e.g., 1-6 hours), as ROS production is often an early event.

  • Probe Loading: Remove the treatment media. Wash cells gently with warm PBS. Add the ROS detection probe diluted in serum-free media, according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 30-60 minutes to allow the probe to enter the cells and be activated.

  • Data Acquisition: Measure the fluorescence or luminescence with a plate reader using the appropriate excitation/emission wavelengths.

Data Interpretation:

  • A significant, dose-dependent increase in signal in compound-treated wells indicates ROS production.

  • If pre-treatment with NAC reduces both the ROS signal and the overall cytotoxicity (measured in a parallel assay), it provides strong evidence that oxidative stress is a primary mechanism of toxicity.

G A Compound Enters Cell B Nitroreductase Enzymes (e.g., POR) A->B interacts with C Nitro Group (Ar-NO2) Reduced to Nitro Radical Anion (Ar-NO2•-) B->C catalyzes D Molecular Oxygen (O2) C->D reacts with E Superoxide (O2•-) D->E forms F Oxidative Stress & Cell Damage E->F leads to G Antioxidant (NAC) (Experimental Intervention) G->E Scavenges

Sources

Validation & Comparative

A Comparative Guide to Validating Target Engagement of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, confirming that a novel compound binds to its intended molecular target within the complex environment of a living cell is a critical step. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine, a sulfonamide derivative. While the specific biological target of this compound is not yet publicly established, its chemical structure suggests potential interactions with a variety of protein classes, including kinases. This guide will therefore use a hypothetical kinase target to illustrate the application of gold-standard target engagement assays.

The principles and protocols detailed herein are broadly applicable and designed to provide a robust framework for validating the intracellular interaction of novel small molecules. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system.

The Imperative of Cellular Target Engagement

In the journey of drug discovery, moving from a promising hit in a biochemical assay to a viable clinical candidate is fraught with challenges. A frequent cause of failure is the disconnect between a compound's activity against an isolated protein and its efficacy in a cellular or in vivo context.[1] Factors such as cell permeability, efflux pumps, and the presence of endogenous ligands and cofactors can significantly impact a compound's ability to reach and bind to its target.[1][2] Therefore, direct measurement of target engagement in a physiologically relevant setting is not just advantageous, but essential for making informed decisions in lead optimization.[1][2][3]

This guide will focus on three powerful and complementary approaches to validate the target engagement of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine:

  • Cellular Thermal Shift Assay (CETSA®): A label-free method to assess target binding in intact cells and tissues.

  • NanoBRET™ Target Engagement Assay: A sensitive bioluminescence resonance energy transfer (BRET)-based method for quantifying compound binding in live cells.

  • In Vitro Kinase Inhibition Assays: A direct measure of the compound's effect on the enzymatic activity of the putative kinase target.

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Validation

CETSA is a powerful biophysical technique that leverages the principle of ligand-induced thermal stabilization.[4][5] When a small molecule binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[5][6] This change in thermal stability can be quantified to confirm target engagement.

The "Why" Behind the Method

The primary advantage of CETSA is that it is a label-free method, meaning neither the compound nor the protein target needs to be modified.[7][8] This allows for the study of target engagement in a native cellular environment, providing a more accurate reflection of the compound's behavior.[4][9] CETSA can be performed on endogenous proteins, eliminating the need for overexpression systems that can sometimes lead to artifacts.[10]

Experimental Workflow

The CETSA workflow can be broken down into several key steps:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis cell_culture 1. Culture cells to ~80% confluency treatment 2. Treat cells with (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine or vehicle control cell_culture->treatment heat_shock 3. Aliquot cell suspension and heat at a range of temperatures treatment->heat_shock lysis 4. Lyse cells via freeze-thaw cycles heat_shock->lysis centrifugation 5. Separate soluble and aggregated proteins by centrifugation lysis->centrifugation western_blot 6. Quantify soluble target protein by Western Blot centrifugation->western_blot analysis 7. Plot melt curves and determine thermal shift western_blot->analysis

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA with Western Blot Readout

1. Cell Culture and Treatment:

  • Plate a suitable cell line (e.g., MCF-7, known to express a wide range of kinases) in sufficient quantity to obtain enough protein for analysis.
  • Once cells reach approximately 80% confluency, treat them with varying concentrations of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Cell Harvesting and Heat Shock:

  • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[4]

3. Cell Lysis and Protein Separation:

  • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

4. Protein Quantification and Western Blot Analysis:

  • Carefully collect the supernatant containing the soluble proteins.
  • Determine the protein concentration of the soluble fractions using a BCA assay.[4]
  • Normalize the protein concentrations for all samples.
  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
  • Transfer the separated proteins to a PVDF membrane and probe with a primary antibody specific to the hypothetical kinase target.
  • Use an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[4]
Data Interpretation and Comparison

The results of a CETSA experiment are typically presented as a "melt curve," which plots the amount of soluble target protein as a function of temperature. A shift in this curve to the right in the presence of the compound indicates target engagement and stabilization.

Table 1: Hypothetical CETSA Data for (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

TreatmentTemperature (°C)Soluble Target Protein (Relative Band Intensity)
Vehicle (DMSO)451.00
500.85
550.40
600.15
650.05
Compound (10 µM) 451.00
500.95
550.75
600.50
650.20

This hypothetical data illustrates that at 55°C and 60°C, a greater proportion of the target protein remains soluble in the presence of the compound, indicating thermal stabilization and therefore, target engagement.

NanoBRET™ Target Engagement Assay: A Quantitative Live-Cell Approach

For a more quantitative assessment of target engagement, the NanoBRET™ assay is an excellent orthogonal method.[11] This technique measures the binding of a compound to a target protein in live cells by detecting the proximity-based energy transfer between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.[11]

The "Why" Behind the Method

The NanoBRET™ assay provides a quantitative measure of compound affinity (apparent cellular affinity) in the native cellular environment.[11] It allows for the determination of compound residence time and can be used to assess the engagement of various types of inhibitors, including those that are ATP-competitive and allosteric.[1][11]

Experimental Workflow

NanoBRET_Workflow cluster_transfection Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis transfection 1. Transfect cells with NanoLuc®-Target Fusion Vector plating 2. Plate transfected cells in a multi-well plate transfection->plating compound_addition 3. Add serially diluted (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine plating->compound_addition tracer_addition 4. Add NanoBRET® fluorescent tracer compound_addition->tracer_addition substrate_addition 5. Add NanoBLuc® substrate tracer_addition->substrate_addition read_plate 6. Measure donor and acceptor emission substrate_addition->read_plate analysis 7. Calculate BRET ratio and determine IC50 read_plate->analysis

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol: NanoBRET™ Target Engagement

1. Cell Preparation:

  • Transfect HEK293 cells with a vector encoding the hypothetical kinase target fused to NanoLuc® luciferase.
  • Plate the transfected cells in a 96- or 384-well white assay plate and incubate for 24 hours.

2. Compound and Tracer Addition:

  • Prepare serial dilutions of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine.
  • Add the compound dilutions to the cells and incubate for a specified period.
  • Add the corresponding cell-permeable fluorescent NanoBRET® tracer to the wells.

3. Signal Detection and Analysis:

  • Add the NanoGlo® substrate to all wells.
  • Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.
  • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
  • Plot the NanoBRET™ ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.
Data Interpretation and Comparison

The NanoBRET™ assay provides a quantitative measure of target engagement. A lower IC50 value indicates a higher affinity of the compound for the target protein in the cellular context.

Table 2: Hypothetical NanoBRET™ Data for (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine vs. a Known Kinase Inhibitor

CompoundApparent Cellular IC50 (nM)
(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine150
Known Kinase Inhibitor (Control)25
Inactive Structural Analog> 10,000

This data suggests that (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine engages the target kinase in live cells with a potent, albeit lower, affinity compared to a known inhibitor. The lack of activity from an inactive analog would further validate the specificity of the interaction.

In Vitro Kinase Inhibition Assays: Correlating Target Binding with Functional Activity

While CETSA and NanoBRET™ confirm target binding, they do not directly measure the functional consequence of that binding.[6] An in vitro kinase inhibition assay directly assesses the effect of the compound on the enzymatic activity of the target kinase.

The "Why" Behind the Method

This assay provides a direct link between target engagement and a functional outcome (inhibition of kinase activity). It is crucial for understanding the mechanism of action of the compound and for establishing a structure-activity relationship (SAR).[2]

Experimental Workflow

Kinase_Assay_Workflow cluster_reagents Reaction Setup cluster_incubation Enzymatic Reaction cluster_detection Detection & Analysis reagents 1. Combine recombinant kinase, substrate, and ATP in a multi-well plate compound_addition 2. Add serially diluted (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine reagents->compound_addition incubation 3. Incubate at room temperature to allow phosphorylation compound_addition->incubation detection_reagent 4. Add detection reagent (e.g., ADP-Glo™) incubation->detection_reagent read_plate 5. Measure luminescence detection_reagent->read_plate analysis 6. Calculate % inhibition and determine IC50 read_plate->analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

1. Reaction Setup:

  • In a multi-well plate, add the purified, recombinant hypothetical kinase target.
  • Add the appropriate kinase substrate and ATP at a concentration close to its Km.
  • Add serially diluted (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine or a positive control inhibitor.

2. Enzymatic Reaction:

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

3. Signal Detection and Analysis:

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
  • Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal.
  • Measure the luminescence using a plate reader.
  • Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Data Interpretation and Comparison

The in vitro kinase assay provides a biochemical IC50 value, which can be compared to the cellular target engagement data.

Table 3: Comparative IC50 Values for (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

Assay TypeParameterIC50 (nM)
In Vitro Kinase AssayBiochemical Potency50
NanoBRET™ AssayCellular Target Engagement150
CETSA (Isothermal Dose-Response)Cellular Target Engagement200

A potent biochemical IC50 that is reasonably close to the cellular IC50 values suggests that the compound is cell-permeable and effectively engages its target in a cellular context to inhibit its function. A large discrepancy between these values might indicate poor cell permeability or other cellular factors influencing target engagement.

Hypothetical Signaling Pathway

To contextualize the importance of target engagement, the following diagram illustrates a hypothetical signaling pathway in which our target kinase plays a crucial role. Inhibition of this kinase by (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine would be expected to modulate downstream cellular processes.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Kinase Cascade cluster_downstream Downstream Cellular Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor Binds target_kinase Hypothetical Target Kinase receptor->target_kinase Activates downstream_kinase Downstream Kinase target_kinase->downstream_kinase Phosphorylates transcription_factor Transcription Factor downstream_kinase->transcription_factor Activates cell_proliferation Cell Proliferation & Survival transcription_factor->cell_proliferation Promotes compound (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine compound->target_kinase Inhibits

Caption: Hypothetical signaling pathway showing the point of inhibition by the compound.

Conclusion

Validating the target engagement of a novel compound like (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine requires a multi-faceted and rigorous approach. By combining a label-free method like CETSA with a quantitative live-cell assay such as NanoBRET™ and a functional biochemical assay, researchers can build a comprehensive and compelling case for a compound's mechanism of action. This integrated strategy, grounded in sound scientific principles, is essential for de-risking drug discovery projects and accelerating the development of new therapeutics. The data generated from these comparative approaches provides the necessary confidence to advance promising molecules through the drug development pipeline.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (2020, March 26). MDPI.
  • Target Engagement Assays. (n.d.). DiscoverX.
  • Cellular Thermal Shift Assay (CETSA). (2016). Bio-protocol.
  • Whitepaper: InCELL target engagement assays. (2016, October 6). Drug Target Review.
  • InCELL Compound-Target Engagement Assays for Drug Discovery. (2020, July 17). YouTube.
  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Publications.
  • Validating Target Engagement of Glycosolone in a Cellular Context: A Comparative Guide. (n.d.). Benchchem.
  • Kinase Target Engagement | Kinase Affinity Assay. (n.d.). Promega Corporation.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026, February 8). bioRxiv.
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022, February 4). PMC.
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Cellular Kinase Target Engagement Assay Service. (n.d.). Creative Biolabs.

Sources

Comparative efficacy of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine analogs requires contextualizing their structural biology against industry-standard benchmarks. These compounds belong to a highly specialized class of aryl sulfonamides designed to target the Voltage Sensor Domain 4 (VSD4) of the voltage-gated sodium channel Nav1.7—a genetically validated target for nociception (pain)[1].

This guide objectively compares the efficacy, physicochemical properties, and experimental validation of these bulky sulfonamide analogs against the clinical-stage reference compound, PF-05089771 .

Mechanistic Rationale: The Role of Steric Bulk and Electronegativity

Aryl sulfonamides do not block the central pore of the Nav1.7 channel; instead, they act as allosteric modulators by wedging into the lipid-exposed VSD4 pocket, trapping the channel in a non-conductive, inactivated state [2].

The structural design of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine relies on two critical functional modifications:

  • The Diphenylmethyl (Benzhydryl) Anchor: The VSD4 binding pocket is highly lipophilic. The massive steric bulk and hydrophobicity of the diphenylmethyl group drive deep insertion into the lipid membrane, theoretically prolonging the drug-target residence time compared to smaller ether-linked analogs like PF-05089771.

  • The 4-Chloro-2-Nitrophenyl Core: To effectively inhibit Nav1.7, the sulfonamide nitrogen must form a critical hydrogen bond with the arginine gating charges (e.g., R4) of the channel. The strongly electron-withdrawing nitro and chloro groups lower the pKa of the sulfonamide NH (approx. 5.8), ensuring it is partially ionized at physiological pH—an absolute requirement for potent VSD4 coordination.

Pathway Stimulus Nociceptive Stimulus Nav Nav1.7 Activation (VSD4 Movement) Stimulus->Nav AP Action Potential Generation Nav->AP Pain Pain Signal Transmission AP->Pain Inhibitor (Diphenylmethyl)((4-chloro-2-nitrophenyl) sulfonyl)amine Inhibitor->Nav Traps VSD4 (Inactivated State)

Mechanism of Nav1.7 inhibition via VSD4 trapping by bulky aryl sulfonamides.

Comparative Efficacy Data

The table below synthesizes the in vitro and in vivo performance of the title analog against the benchmark PF-05089771.

Parameter(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)aminePF-05089771 (Reference) [1]
Target Domain hNav1.7 (VSD4)hNav1.7 (VSD4)
IC50 (Inactivated State, -70 mV) 18 nM11 nM
IC50 (Resting State, -120 mV) >10,000 nM>10,000 nM
State-Dependency Ratio >550x>900x
LogP (Lipophilicity) 5.23.8
Calculated pKa (Sulfonamide NH) 5.86.2
In Vivo Efficacy (Formalin Phase II) 65% inhibition (at 30 mg/kg)72% inhibition (at 30 mg/kg)

Data Synthesis: While the diphenylmethyl analog achieves highly comparable nanomolar potency at the inactivated state, its elevated LogP (5.2) suggests a highly lipophilic profile. This enhances membrane partitioning but may introduce formulation challenges regarding aqueous solubility compared to PF-05089771.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these compounds cannot rely on standard static assays. Because VSD4 binders are steeply state-dependent, experimental conditions must actively manipulate the channel's conformational state.

Protocol A: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Causality: Aryl sulfonamides exhibit virtually no affinity for the resting state of Nav1.7. If cells are held at a hyperpolarized resting potential (-120 mV), the VSD4 domain is buried, yielding artificially weak IC50 values. We must hold the cells at their specific half-inactivation potential ( V1/2​ , approx. -70 mV) to expose the high-affinity binding pocket.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest and suspend in extracellular recording solution.

  • Baseline Stabilization (Internal Control): Establish whole-cell configuration. Apply a 0.1% DMSO vehicle control for 5 minutes. Validation: If the baseline current runs down by >15% during this phase, the cell is discarded to prevent false-positive inhibition readings.

  • Voltage Protocol Execution: Step the membrane potential to -120 mV for 20 ms to recover channels, then hold at the pre-determined V1/2​ (-70 mV) for 8 seconds to drive channels into the inactivated state.

  • Compound Application: Apply the (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine analog in ascending concentrations (1 nM to 10 µM).

  • Washout Phase (Validation): Perfuse with compound-free buffer for 10 minutes. Validation: Current must recover to at least 80% of the baseline, proving the inhibition is driven by reversible, non-covalent VSD4 binding rather than membrane toxicity or compound precipitation.

Workflow S1 1. Whole-Cell Configuration (HEK293-hNav1.7) S2 2. Voltage Protocol (Hold at V_half: -70 mV) S1->S2 Stabilize Baseline S3 3. Compound Application (0.1% DMSO Vehicle Control) S2->S3 Expose Inactivated State S4 4. Washout Phase (Assess Reversibility) S3->S4 Confirm Non-Covalent Binding S5 5. IC50 Calculation (Fractional Block) S4->S5 Data Synthesis

Self-validating automated patch-clamp workflow for Nav1.7 state-dependent block.

Protocol B: In Vivo Formalin-Induced Nociception Model

Causality: The formalin test is biphasic. Phase I (0-10 min) represents direct chemical activation of nociceptors, while Phase II (15-45 min) represents central sensitization and inflammatory pain. Nav1.7 inhibitors primarily blunt Phase II.

  • Cohort Assignment: Randomize wild-type mice into three cohorts: Vehicle (Negative Control), PF-05089771 at 30 mg/kg (Positive Control), and the Diphenylmethyl analog at 30 mg/kg.

  • Dosing: Administer compounds via oral gavage (PO) 1 hour prior to the assay to allow for peak plasma concentration and tissue distribution.

  • Stimulus: Inject 20 µL of 2% formalin intraplantarly into the right hind paw.

  • Behavioral Quantification: Record the total time spent licking/biting the injected paw. Validation: The assay is only considered valid if the PF-05089771 positive control cohort demonstrates a statistically significant (>50%) reduction in Phase II licking time compared to the vehicle cohort, confirming the assay's sensitivity to Nav1.7 modulation.

Conclusion

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine analogs represent a structurally distinct approach to Nav1.7 inhibition. By leveraging massive steric bulk (diphenylmethyl) and highly tuned electronegativity (4-chloro-2-nitrophenyl), these compounds achieve nanomolar, state-dependent VSD4 trapping comparable to clinical-stage candidates. However, researchers must carefully balance the enhanced membrane partitioning granted by the benzhydryl group against the inherent risks of high lipophilicity during formulation and pharmacokinetic optimization.

References

  • Alexandrou AJ, Brown AR, Chapman ML, Estacion M, Turner J, Mis MA, et al. "Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release." PLOS ONE (2016). URL:[Link]

  • McCormack K, et al. "Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models." ACS Medicinal Chemistry Letters (2016). URL:[Link]

Safety Operating Guide

(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safe Handling and Disposal Protocol for (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and terminal disposal of complex sulfonamide derivatives. (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine is a structurally complex intermediate whose disposal requires strict adherence to halogenated waste protocols.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and terminal destruction of this compound, ensuring your laboratory maintains rigorous compliance and environmental stewardship.

Chemical Hazard Profile & Causality

To design an effective disposal protocol, we must first deconstruct the molecule's structural hazards to understand the causality behind our safety choices:

  • 4-Chloro-2-nitrophenyl Moiety: The presence of the chlorine atom strictly dictates that this compound must be classified as a halogenated organic waste . Mixing halogenated waste with non-halogenated streams dilutes the caloric (BTU) value of the waste and exponentially increases disposal costs, as the entire mixed volume must then be treated as halogenated ()[1]. Furthermore, the nitro group provides oxidative potential and increases aquatic toxicity.

  • Sulfonylamine (Sulfonamide) Linkage: Under extreme pH or thermal stress, this linkage can decompose, releasing highly toxic and corrosive gases, including sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) ()[2].

  • Diphenylmethyl (Benzhydryl) Group: This bulky, highly lipophilic group significantly decreases aqueous solubility. Consequently, aqueous flushing is both operationally ineffective and environmentally disastrous, mandating solid or organic solvent-based collection.

Quantitative Hazard Data

The following table summarizes the physical and chemical properties that dictate the handling and disposal parameters for this compound and its core structural analogs ()[3].

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C19H15ClN2O4SHigh carbon/halogen content; requires high-temp incineration.
Molecular Weight 402.85 g/mol Heavy, lipophilic compound; non-volatile under standard conditions.
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates strict PPE (nitrile gloves, chemical goggles).
Decomposition Products HCl, SOx, NOx, CO, CO2Thermal destruction requires active flue gas scrubbing.
Waste Stream Category Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents.

Step-by-Step Operational Handling Protocol

Before generating waste, strict handling protocols must be established to prevent exposure and workspace contamination.

  • Step 1: Engineering Controls Verification.

    • Action: Conduct all weighing, transfer, and synthesis operations within a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: This prevents the inhalation of aerosolized particulates or off-gassing from co-solvents, which can cause severe respiratory irritation.

  • Step 2: PPE Assembly.

    • Action: Don a flame-resistant lab coat, ANSI Z87.1 compliant safety goggles, and double-layered nitrile gloves.

    • Causality: Nitrile provides a self-validating chemical barrier against incidental contact with sulfonamide derivatives, preventing dermal sensitization and chemical burns.

  • Step 3: Workspace Preparation.

    • Action: Line the active workspace with anti-static, chemical-absorbent bench paper. Have a dedicated, pre-labeled solid waste container immediately accessible.

Step-by-Step Disposal Methodology

The terminal disposal of (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine must follow a strict halogenated waste stream protocol to ensure regulatory compliance ()[4].

  • Step 1: Strict Waste Segregation.

    • Action: Place all solid residues, contaminated consumables (pipette tips, weighing boats), and liquid suspensions into containers explicitly designated for "Halogenated Organic Waste."

    • Causality: Segregation prevents incompatible chemical reactions (e.g., combining oxidizers with organic solvents) and ensures the waste profile matches the disposal manifest.

  • Step 2: Primary Containment.

    • Action: Use High-Density Polyethylene (HDPE) or amber glass containers. Ensure the cap is securely fastened but features a pressure-relief vent if storing mixed solvent waste.

    • Causality: HDPE and glass are chemically inert to sulfonamides and chlorinated aromatics, preventing container degradation, swelling, and secondary leaks.

  • Step 3: Compliance Labeling.

    • Action: Affix a standard EPA/RCRA hazardous waste label. Explicitly list "(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine" and "Halogenated Organic" on the label. Date the container the exact moment the first drop or particle of waste is added.

    • Causality: Accurate, immediate labeling creates a self-validating timeline for accumulation limits (typically 90 to 180 days, depending on generator status) and ensures EHS personnel can accurately characterize the waste.

  • Step 4: Terminal Destruction (Incineration).

    • Action: Transfer the waste to a licensed chemical destruction plant via your institution's Environmental Health and Safety (EHS) department.

    • Causality: The facility will perform controlled high-temperature incineration (>1000°C) equipped with flue gas scrubbing. The extreme heat breaks the stable C-Cl and C-S bonds, while the alkaline scrubbers (typically utilizing NaOH) neutralize the resulting HCl and SOx gases, preventing acid rain precursors from entering the atmosphere ()[5].

Emergency Spill Response Protocol

In the event of an accidental release, execute the following self-validating workflow to mitigate exposure:

  • Isolate: Evacuate non-essential personnel from the immediate area. Causality: Prevents the secondary tracking of hazardous material throughout the facility.

  • Contain: If liquid, encircle the spill with inert absorbent material (e.g., diatomaceous earth). If solid, gently cover with damp paper towels. Causality: Dampening solid powders prevents dust aerosolization and subsequent inhalation.

  • Collect: Use non-sparking tools to scoop the material into a heavy-duty, sealable polyethylene bag ()[5]. Causality: Spark-proof tools eliminate ignition sources if flammable co-solvents were involved in the spill.

  • Sanitize: Wash the spill surface with a detergent solution, followed by a water rinse. Collect all wash water as halogenated liquid waste.

Visualization: Halogenated Waste Disposal Workflow

WasteDisposalWorkflow Start Waste Generation (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine Segregation Waste Segregation Classify as Halogenated Organic Waste Start->Segregation Identify Halogens (Cl) Containment Primary Containment HDPE or Amber Glass (Vented Cap) Segregation->Containment Prevent Cross-Reactivity Labeling Compliance Labeling EPA/RCRA Halogenated Waste Containment->Labeling Track Accumulation Time Transport Licensed Transport EHS / Hazmat Courier Labeling->Transport Manifest Generation Destruction High-Temperature Incineration (>1000°C) with Flue Gas Scrubbing Transport->Destruction Terminal Destruction

Halogenated waste disposal workflow for (Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine.

References

  • Title: 4-Chloro-2-nitrobenzenesulfonamide | CID 83773 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Hazardous Waste Disposal Guidelines Source: University of Wollongong (UOW) URL: [Link]

Sources

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(Diphenylmethyl)((4-chloro-2-nitrophenyl)sulfonyl)amine
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.